3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
429690-60-8 |
|---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5N3O3/c12-5-6-8(11(13)14)10-4-2-1-3-7(10)9-6/h1-5H |
InChI Key |
CTQZKZVVZRWOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitroimidazo 1,2 a Pyridine 2 Carbaldehyde
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde suggests two primary strategic disconnections. The first and most common approach involves functional group interconversion (FGI) on a pre-formed imidazo[1,2-a]pyridine (B132010) scaffold. This strategy disconnects the C-NO₂ and C-CHO bonds, leading back to an imidazo[1,2-a]pyridine-2-carbaldehyde (B38260) intermediate, which is then nitrated, or a 3-nitroimidazo[1,2-a]pyridine (B1296164) that is subsequently formylated.
A second strategy involves disconnecting the imidazole (B134444) ring itself. This typically breaks the N1-C2 and C3-N4 bonds, leading back to a 2-aminopyridine (B139424) precursor and a three-carbon electrophilic synthon that already contains or can generate the required aldehyde and nitro functionalities. This approach is more convergent but can present challenges in controlling regioselectivity.
Classical Synthetic Routes
Classical syntheses remain fundamental in constructing the imidazo[1,2-a]pyridine core and introducing the necessary functional groups.
Cyclocondensation Approaches from 2-Aminopyridines and Carbonyl Compounds
The condensation of 2-aminopyridines with α-halocarbonyl compounds is a cornerstone of imidazo[1,2-a]pyridine synthesis. To obtain the 2-carbaldehyde moiety, a suitable three-carbon carbonyl compound is required. For instance, the condensation of diversely substituted 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium can yield 3-carbaldehyde substituted imidazo[1,2-a]pyridines. acs.org While this places the aldehyde at the 3-position, analogous reagents could theoretically be designed to yield the 2-carbaldehyde isomer.
Another relevant cyclocondensation involves the reaction of 2-aminopyridines with nitroalkenes. An iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as an oxidant has been shown to produce 3-nitroimidazo-[1,2-a]pyridines. acs.org Combining these approaches into a one-pot synthesis for the target molecule is complex due to the differing reaction conditions and potential for side reactions.
Functional Group Interconversions on Pre-formed Imidazopyridine Systems
A more controlled and widely practiced approach is the stepwise functionalization of the imidazo[1,2-a]pyridine ring system. This multi-step synthesis typically involves:
Formation of the Imidazo[1,2-a]pyridine Core : Synthesizing a 2-substituted imidazo[1,2-a]pyridine, often from a 2-aminopyridine and an appropriate α-haloketone.
Introduction of the Carbaldehyde Group : The formyl group can be introduced at the C-2 position. While formylation via the Vilsmeier-Haack reaction (using POCl₃/DMF) is common for the C-3 position of 2-substituted imidazo[1,2-a]pyridines, installing it at C-2 often requires starting with a precursor that already contains a masked aldehyde or a group that can be converted to an aldehyde (e.g., oxidation of a 2-methyl group). scirp.orgresearchgate.net
Nitration : The final step is the regioselective introduction of the nitro group at the C-3 position. This is typically achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). The pre-existing aldehyde at the C-2 position influences the regioselectivity of this electrophilic substitution.
Modern and Green Chemistry Approaches
In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. rasayanjournal.co.inccspublishing.org.cn These green chemistry approaches aim to reduce waste, shorten reaction times, and avoid hazardous reagents. rasayanjournal.co.inresearchgate.net
Catalytic Synthesis (e.g., Cu-catalyzed, metal-free)
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved yields. Both metal-catalyzed and metal-free systems have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold.
Copper-catalyzed Synthesis : CuI-catalyzed aerobic oxidative reactions of 2-aminopyridines with ketones provide a broad-ranging and efficient method for creating the core heterocyclic structure. organic-chemistry.org
Iron-catalyzed Synthesis : FeBr₃ has been used as a homogeneous Lewis acid catalyst for the functionalization of imidazo[1,2-a]pyridine derivatives. rsc.org
Metal-Free Synthesis : Iodine-catalyzed protocols have emerged as an environmentally friendly option. For example, iodine can catalyze the oxidative cyclization of 2-aminopyridines with various partners, including nitroalkenes, to form substituted imidazo[1,2-a]pyridines. acs.org Graphene oxide has also been used to promote the condensation of 2-aminopyridines with acetophenones and thiols. acs.org
| Catalyst System | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| CuI / O₂ (aerobic) | 2-Aminopyridines + Acetophenones | 2-Aryl-imidazo[1,2-a]pyridines | Broad functional group tolerance. organic-chemistry.org |
| I₂ / H₂O₂ | 2-Aminopyridines + Nitroalkenes | 3-Nitro-imidazo[1,2-a]pyridines | Environmentally friendly, metal-free. acs.org |
| FeBr₃ / Air | Imidazo[1,2-a]pyridines + Aldehydes | 3-Aroyl-imidazo[1,2-a]pyridines | Direct C-H functionalization. rsc.org |
| Graphene Oxide (GO) | 2-Aminopyridines + Acetophenones + Thiols | 2,3-Disubstituted imidazo[1,2-a]pyridines | Metal-free, effective promoter. acs.org |
Microwave-Assisted Protocols
Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. ccspublishing.org.cnnih.gov This technology is well-suited for the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines.
Mild and rapid microwave-assisted protocols have been developed for constructing substituted imidazo[1,2-a]pyridines. acs.org For example, the synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) derivatives has been successfully achieved under microwave irradiation, demonstrating the utility of this technique for creating the aldehyde functionality on a related heterocyclic system. nih.gov The key benefits include dramatically reduced reaction times—from hours under conventional heating to mere minutes—and often cleaner reaction profiles. researchgate.netnih.gov
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Imidazo[1,2-a]pyrimidine-imidazole derivatives | Conventional (Reflux) | 36 hours | 30% | nih.gov |
| Microwave (100W, 80°C) | 30 minutes | 46-80% | ||
| Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes | Conventional | Not specified | Lower | researchgate.net |
| Microwave (400W, 90°C) | Not specified | Up to 92% |
Electrochemical and Mechanochemical Syntheses
Modern synthetic techniques like electrochemistry and mechanochemistry offer green and efficient alternatives to traditional methods. For the synthesis of related imidazo[1,2-a]pyridine derivatives, these methods have shown promise.
Electrochemical Synthesis: An electrochemical approach has been successfully employed for the synthesis of diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.org This method provides a mild and energy-efficient route, avoiding the need for external heating and transition metal catalysts. The reaction proceeds through an electrochemically initiated intermolecular C–N bond formation and cyclization. rsc.org While this demonstrates the potential of electrochemistry in synthesizing nitro-substituted imidazo[1,2-a]pyridines, its direct application to produce the 2-carbaldehyde derivative has not been specifically detailed.
Mechanochemical Synthesis: Similar to electrochemical methods, mechanochemical strategies have also been utilized for the synthesis of 3-nitro-2-aryl-immidazo[1,2-a]pyridines. organic-chemistry.org These solvent-free or low-solvent methods are environmentally friendly and can lead to high yields without the need for high temperatures. However, the specific synthesis of this compound using mechanochemistry is yet to be reported.
Optimization of Reaction Conditions and Yield
A key reaction in this sequence is the introduction of the formyl group, often via the Vilsmeier-Haack reaction. The Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyridines using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) has been reported. researchgate.netscirp.org Optimization of this reaction often involves adjusting the ratio of the Vilsmeier reagent, temperature, and reaction time to achieve high yields of the 3-formyl product. dergipark.org.tr
For the nitration step, the choice of nitrating agent and reaction conditions is crucial. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The optimization would involve controlling the temperature to prevent side reactions and adjusting the acid concentrations to achieve the desired level of nitration. The reaction solvent also plays a significant role, with solvents like dimethyl sulfoxide (B87167) (DMSO) being used in some instances. nih.gov
The following table summarizes the optimization of conditions for key reaction types in the synthesis of functionalized imidazo[1,2-a]pyridines.
| Reaction Type | Key Parameters to Optimize | Typical Reagents/Catalysts | Potential Solvents | General Observations on Yield |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine formation | Temperature, catalyst loading, reaction time | Copper salts, Iodine | DMF, Ethanol, Water | Yields can be high (up to 90%) with optimized conditions. researchgate.net |
| Vilsmeier-Haack Formylation | Ratio of POCl3:DMF, temperature, reaction time | POCl3/DMF | PEG-400 (as a green medium) researchgate.net | High yields are achievable under microwave irradiation. researchgate.net |
| Nitration | Temperature, concentration of acids, nitrating agent | HNO3/H2SO4 | Acetic acid rsc.org | Careful temperature control is essential to prevent over-nitration or degradation. |
Regioselectivity and Stereoselectivity Control in Synthesis
The primary challenge in the synthesis of this compound is the control of regioselectivity during the electrophilic substitution reactions (formylation and nitration). The imidazo[1,2-a]pyridine ring is an electron-rich system, with the C-3 position being the most susceptible to electrophilic attack. This is due to the ability of the pyridine (B92270) nitrogen to stabilize the positive charge in the transition state.
Direct Vilsmeier-Haack formylation of an unsubstituted or C-2 substituted imidazo[1,2-a]pyridine will almost exclusively yield the 3-formyl derivative. researchgate.netscirp.org Similarly, direct nitration of imidazo[1,2-a]pyridine typically occurs at the C-3 position.
To achieve the desired 2-carbaldehyde, 3-nitro substitution pattern, a strategic approach is necessary:
Introduction of a Directing Group at C-2: One strategy involves the synthesis of a 2-substituted imidazo[1,2-a]pyridine where the substituent can be later converted into a carbaldehyde. For example, starting with a 2-styryl or a 2-hydroxymethyl group.
Nitration of the 2-Substituted Intermediate: With the C-2 position occupied, subsequent nitration would be directed to the next most activated position, which is C-3. The electron-donating or -withdrawing nature of the C-2 substituent can influence the rate and yield of this step.
Conversion of the C-2 Substituent to a Carbaldehyde: The final step would involve the transformation of the C-2 substituent into the formyl group. For instance, ozonolysis of a 2-styryl group or oxidation of a 2-hydroxymethyl group.
Alternatively, a strategy involving blocking the C-3 position, followed by functionalization at C-2 and subsequent deprotection and nitration could be envisioned, although this would add more steps to the synthesis.
The regioselective synthesis of 2- and 3-substituted imidazo[1,2-a]pyridines has been explored using gem-dibromovinyl compounds, which can lead to a mixture of isomers. researchgate.net The ratio of these isomers is dependent on the reaction conditions, highlighting the delicate balance required to control regioselectivity.
Challenges and Future Directions in Chemical Compound Synthesis
The synthesis of this compound remains a challenging endeavor due to several factors:
Regiocontrol: The primary challenge is overcoming the inherent reactivity of the C-3 position to achieve functionalization at the C-2 position with a carbaldehyde group, followed by nitration at C-3.
Harsh Reaction Conditions: Some of the required transformations, such as nitration, may require harsh acidic conditions, which can be incompatible with certain functional groups and lead to side products.
Future research in this area should focus on the development of novel synthetic strategies to address these challenges:
Development of Novel C-2 Formylation Methods: Research into new catalytic systems or directing group strategies that enable the direct and regioselective formylation of the imidazo[1,2-a]pyridine ring at the C-2 position would be a significant breakthrough.
One-Pot or Tandem Reactions: Designing a one-pot or tandem reaction sequence that allows for the sequential and regioselective introduction of the formyl and nitro groups without the need for isolation of intermediates would greatly improve the efficiency of the synthesis.
Exploration of Milder Reagents: Investigating milder and more selective formylating and nitrating agents could improve the functional group tolerance and reduce the formation of byproducts.
Advanced Synthetic Techniques: Further exploration of electrochemical and mechanochemical methods specifically tailored for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines could provide more sustainable and efficient synthetic routes.
Chemical Reactivity and Transformation of 3 Nitroimidazo 1,2 a Pyridine 2 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group (-CHO) at the C-2 position is a primary site for a variety of chemical reactions, serving as a versatile handle for the synthesis of more complex derivatives. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction opens pathways to a wide array of derivatives. For instance, organometallic reagents like Grignard reagents can add to the aldehyde to form secondary alcohols. While specific studies on 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde are not prevalent, the analogous transformation on related imidazo[1,2-a]pyridine-3-carbaldehydes demonstrates this reactivity, where reaction with a Grignard reagent yields the corresponding secondary alcohol, which can be subsequently oxidized. nih.gov This suggests a similar potential for the 2-carbaldehyde isomer.
The aldehyde group readily participates in condensation reactions with compounds containing active methylene (B1212753) groups. A notable example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or ester in the presence of a base to form α,β-unsaturated carbonyl compounds. Studies on related 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes have shown successful condensation with various acetophenone (B1666503) derivatives to produce 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, also known as chalcones. scirp.org This reaction highlights the synthetic utility of the aldehyde moiety in constructing larger, conjugated systems. scirp.org
The Wittig reaction, another cornerstone of aldehyde chemistry, would involve the reaction with a phosphonium ylide to convert the carbonyl group into a carbon-carbon double bond, providing a route to various vinyl-substituted imidazo[1,2-a]pyridines.
Table 1: Examples of Claisen-Schmidt Condensation Products from Imidazo[1,2-a]pyridine (B132010) Aldehyde Derivatives This table is based on data for related imidazo[1,2-a]pyridine-3-carbaldehydes to illustrate the principle of the reaction.
| Aldehyde Reactant | Ketone Reactant | Product (Arylpropenone Derivative) | Reference |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Acetophenone | (E)-1-phenyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | scirp.org |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 4-Methylacetophenone | (E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(p-tolyl)prop-2-en-1-one | scirp.org |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | scirp.org |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | scirp.org |
The aldehyde group can be readily transformed through reduction or oxidation, providing access to other important functional groups.
Reduction: The aldehyde can be reduced to a primary alcohol, (3-nitroimidazo[1,2-a]pyridin-2-yl)methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), under appropriate conditions.
Oxidation: Conversely, oxidation of the aldehyde group yields the corresponding carboxylic acid, 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O).
These transformations are fundamental in modifying the electronic and steric properties of the substituent at the C-2 position, enabling the synthesis of a diverse library of compounds.
Reactivity of the Nitro Group
The nitro group (-NO₂) at the C-3 position is a strong electron-withdrawing group that significantly influences the reactivity of the molecule. Its most common and synthetically useful transformation is its reduction.
The reduction of an aromatic nitro group to a primary amine is a well-established and highly valuable transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic character of the substituent from strongly electron-withdrawing to electron-donating. In the context of the imidazo[1,2-a]pyridine scaffold, the resulting 3-amino group serves as a key intermediate for further functionalization.
Several methods can be employed for this reduction, including catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon, PtO₂) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH). wikipedia.orgresearchgate.netnih.gov For example, the reduction of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate derivatives has been successfully carried out to yield the corresponding 3-amino compounds. researchgate.net
Once formed, the 3-aminoimidazo[1,2-a]pyridine moiety can undergo a variety of subsequent reactions. For instance, it can be diazotized with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. One study demonstrated that treatment of 3-amino-2-carboxamidoimidazo[1,2-a]pyridine derivatives with nitrous acid leads to the formation of fused pyrido-imidazo-triazine ring systems. researchgate.net
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C or PtO₂ | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Amine | wikipedia.orgnih.gov |
| Fe / Acid (e.g., HCl, Acetic Acid) | Refluxing in acidic media | Amine | wikipedia.org |
| SnCl₂ / HCl | Concentrated HCl | Amine | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Amine | wikipedia.org |
| Zinc Dust / Ammonium Chloride | Aqueous solution | Hydroxylamine | wikipedia.org |
Reactivity of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. nih.gov However, in this compound, the presence of two powerful electron-withdrawing groups at the C-2 and C-3 positions significantly deactivates the ring towards electrophilic aromatic substitution. The C-3 position, typically the most nucleophilic and reactive site for electrophilic attack in unsubstituted imidazo[1,2-a]pyridines, is blocked and its reactivity is inverted. nih.gov
This electronic modification, however, can render the ring susceptible to other types of reactions. The strong electron-withdrawing effect of the nitro group can activate the C-3 position for nucleophilic aromatic substitution (SNAr) . In a related compound, 2-cyano-3-nitroimidazo[1,2-a]pyridine, it was observed that sulfur nucleophiles (alkylthiols) preferentially displaced the 3-nitro group over the 2-cyano group, demonstrating the ability of the nitro group to act as a leaving group in SNAr reactions under certain conditions. researchgate.net This highlights a key aspect of the nitro group's influence on the core ring's reactivity. Furthermore, radical nucleophilic substitution (SRN1) reactions have been documented on the pyridine (B92270) portion of the imidazo[1,2-a]pyridine scaffold, indicating another potential pathway for functionalization. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitutions
The electronic properties of the this compound nucleus dictate its susceptibility to electrophilic and nucleophilic attack. The fused imidazole (B134444) and pyridine rings, combined with the strongly deactivating nitro and carbaldehyde groups, create a complex reactivity profile.
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine system is generally prone to electrophilic substitution, which preferentially occurs at the C3 position of the imidazole ring. However, in the case of this compound, the C3 position is already substituted. The powerful electron-withdrawing effects of the nitro and aldehyde groups significantly deactivate the entire heterocyclic system towards further electrophilic attack. Electrophilic substitution on the pyridine ring of imidazo[1,2-a]pyridines is generally less favorable and requires harsh conditions. Given the deactivating nature of the existing substituents, electrophilic aromatic substitution on the pyridine ring of this compound is anticipated to be extremely challenging and has not been extensively reported in the literature.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group at the C3 position renders the imidazo[1,2-a]pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). While direct SNAr on this compound has not been specifically detailed, studies on analogous compounds provide valuable insights. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the nitro group at the 3-position can be displaced by sulfur nucleophiles, such as alkylthiols. researchgate.net This suggests that the nitro group in this compound could also potentially be displaced by strong nucleophiles.
Conversely, in some instances, other leaving groups on the ring are activated by the nitro group. In 2-chloro-3-nitroimidazo[1,2-a]pyridine, the chlorine atom at the C2 position is readily displaced by various nucleophiles, a reaction facilitated by the presence of the nitro group at C3. researchgate.net This highlights the activating effect of the nitro group on adjacent positions.
The aldehyde group at the C2 position is also a site for nucleophilic attack, though this is a nucleophilic addition to the carbonyl group rather than an aromatic substitution. This reactivity is exemplified by the Claisen-Schmidt condensation of 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes with acetophenone derivatives to form 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. scirp.org
Table 1: Predicted Aromatic Substitution Reactivity of this compound
| Reaction Type | Position | Predicted Reactivity | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Pyridine Ring | Very Low | Strong deactivation by nitro and carbaldehyde groups. |
| Nucleophilic Aromatic Substitution | C3 (Displacement of -NO₂) | Possible with strong nucleophiles | Activation by the electron-withdrawing nature of the heterocyclic core and the aldehyde group. |
| Nucleophilic Aromatic Substitution | C2 (Displacement of -CHO) | Unlikely | Aldehyde group is not a typical leaving group in SNAr. |
| Nucleophilic Addition | C2 (at aldehyde) | High | The aldehyde functionality is inherently reactive towards nucleophiles. |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of this compound in such reactions would typically depend on the presence of a suitable leaving group, such as a halogen. However, the nitro group itself can, in some cases, act as a leaving group in certain cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines has been extensively studied, primarily with halogenated derivatives. For instance, 3-iodoimidazo[1,2-a]pyridines readily undergo Suzuki coupling with various boronic acids. scirp.org While there is no direct report on the Suzuki coupling of this compound, the cross-coupling of nitroarenes has been demonstrated, albeit requiring specific catalytic systems, often with bulky biarylphosphine ligands. organic-chemistry.org This suggests a potential, though likely challenging, pathway for the arylation of the C3 position by displacing the nitro group.
Sonogashira Coupling: The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles. Similar to the Suzuki coupling, this reaction is most commonly performed on halogenated imidazo[1,2-a]pyridines. For example, 3-halogenoimidazo[1,2-a]pyridines have been successfully coupled with terminal alkynes. nih.gov The direct use of a nitro-substituted compound like this compound in a Sonogashira reaction is not a conventional approach and would represent a novel transformation.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Again, the substrate for this reaction on the imidazo[1,2-a]pyridine core is typically a halogenated derivative. The direct participation of a nitro-substituted compound in a Heck-type reaction is not well-established.
Table 2: Potential Cross-Coupling Reactions Involving this compound Derivatives
| Reaction | Typical Substrate | Potential for this compound |
|---|---|---|
| Suzuki-Miyaura | Halogenated imidazo[1,2-a]pyridines | Potentially feasible at C3 by displacing the nitro group with specialized catalysts. |
| Sonogashira | Halogenated imidazo[1,2-a]pyridines | Unlikely without prior conversion of the nitro group to a halide. |
| Heck | Halogenated imidazo[1,2-a]pyridines | Unlikely without prior conversion of the nitro group to a halide. |
Cascade Reactions and Annulations Involving the Compound
The aldehyde functionality at the C2 position of this compound is a key handle for its participation in cascade and annulation reactions, leading to the construction of more complex fused heterocyclic systems.
Cascade reactions involving imidazo[1,2-a]pyridine-3-carbaldehydes have been reported. For example, the Rh(III)-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones lead to the formation of functionalized naphtho[1',2':4,5]imidazo[1,2-a]pyridines. rsc.org This demonstrates the ability of the carbaldehyde group to participate in C-H activation and annulation sequences. It is plausible that this compound could undergo similar transformations, with the aldehyde group directing the annulation.
Domino reactions involving the imidazo[1,2-a]pyridine nucleus are also known. For instance, a domino Michael addition/decarboxylation/oxidation/annulation sequence has been reported for the reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids. researchgate.net While not directly involving the title compound, this illustrates the capacity of the imidazo[1,2-a]pyridine scaffold to participate in complex, multi-step transformations.
Furthermore, three-component domino strategies have been employed for the synthesis of imidazo[1,2-a]pyridines themselves, for example, using an iron(III)-catalyzed reaction of aldehydes, 2-aminopyridines, and nitroalkanes. nih.gov This highlights the general reactivity of aldehydes in the construction of this heterocyclic system. The aldehyde group of this compound could similarly be a starting point for further annulations. For example, aza-Friedel–Crafts reactions of imidazo[1,2-a]pyridines with aldehydes and amines have been used for C3-alkylation, demonstrating the reactivity of the C3 position towards electrophiles generated in situ from aldehydes.
Derivatization Strategies and Analogue Synthesis Based on 3 Nitroimidazo 1,2 a Pyridine 2 Carbaldehyde
Design Principles for Novel Derivatives
The design of new derivatives of 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde is primarily guided by the principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties for a specific biological target. A common approach involves leveraging the existing knowledge of the structure-activity relationships (SAR) of related imidazopyridine compounds. researchgate.net For instance, modifications at various positions of the imidazopyridine ring have been shown to be critical for modulating activity against different pathogens and cancer cell lines. researchgate.net
Key design strategies often focus on:
Bioisosteric Replacement: Replacing the nitro or carbaldehyde group with other functional groups that have similar steric and electronic properties to modulate activity and reduce potential toxicity associated with the nitro group.
Scaffold Hopping: Retaining key pharmacophoric features while altering the core imidazopyridine ring system to discover new intellectual property and improved drug-like properties.
Structure-Based Drug Design: When the biological target is known, computational methods can be employed to design derivatives that exhibit enhanced binding affinity and specificity.
Introduction of Diverse Substituents: Attaching various alkyl, aryl, or heterocyclic moieties to the core structure to probe the chemical space around the molecule and identify key interactions with the biological target. researchgate.net
A significant consideration in the design of nitro-containing compounds is the role of the nitro group itself. In many nitro-heterocyclic drugs, the nitro group is a prodrug feature, requiring bioreduction to exert its biological effect. nih.gov Therefore, a key design principle is to modulate the electron-donating or withdrawing nature of other substituents on the ring to influence the reduction potential of the nitro group.
Synthetic Routes to Diverse Functionalized Analogues
The chemical versatility of the this compound scaffold allows for a multitude of synthetic transformations to generate a library of analogues. These transformations can be broadly categorized based on the position of modification.
Modifications at the C2-Carbaldehyde Position
The aldehyde functional group at the C2 position is a versatile handle for a wide range of chemical reactions. Its reactivity allows for the introduction of diverse functionalities, significantly expanding the chemical space of the resulting analogues.
Common modifications include:
Reductive Amination: The carbaldehyde can be readily converted to various secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent. This allows for the introduction of a wide variety of substituents.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to alkenes, providing a means to introduce carbon-carbon double bonds with various substituents.
Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds, such as malonates or acetophenones (Claisen-Schmidt condensation), to form α,β-unsaturated carbonyl compounds, which can serve as Michael acceptors for further derivatization. scirp.org
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting functional groups can then be used in a variety of subsequent reactions, such as esterification or etherification.
Formation of Heterocycles: The carbaldehyde can serve as a precursor for the synthesis of various heterocyclic rings, such as oxazoles, by reacting with appropriate bifunctional reagents. researchgate.net
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Reductive Amination | R1R2NH, NaBH(OAc)3, DCE | -CH2NR1R2 |
| Wittig Reaction | Ph3P=CHR, THF | -CH=CHR |
| Oxidation | KMnO4 or NaClO2 | -COOH |
| Reduction | NaBH4, MeOH | -CH2OH |
| Knoevenagel Condensation | CH2(CN)2, piperidine, EtOH | -CH=C(CN)2 |
Modifications at the C3-Nitro Position
The nitro group at the C3 position is a strong electron-withdrawing group that significantly influences the chemical reactivity of the imidazopyridine ring. While the direct displacement of the nitro group can be challenging, it can be reduced to an amino group, which then serves as a versatile synthetic handle.
Key transformations involving the C3-nitro group include:
Reduction to an Amine: The nitro group can be reduced to a primary amine using various reducing agents, such as SnCl2/HCl, H2/Pd-C, or sodium dithionite. This amino group can then be further functionalized.
Functionalization of the Amino Group: The resulting 3-amino group can undergo a variety of reactions, including acylation to form amides, sulfonamides, and ureas. It can also be diazotized and converted to other functional groups via Sandmeyer-type reactions.
Nucleophilic Aromatic Substitution (SNAr): In some activated systems, the nitro group can be displaced by strong nucleophiles, although this is less common for the C3 position of imidazo[1,2-a]pyridines.
Conversion to Nitroso Derivatives: The nitro group can be transformed into a nitroso group, which can participate in various cycloaddition and condensation reactions. nih.gov
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Nitro Reduction | SnCl2·2H2O, EtOH, reflux | -NH2 |
| Acylation of Amine | RCOCl, pyridine (B92270) | -NHCOR |
| Sulfonylation of Amine | RSO2Cl, pyridine | -NHSO2R |
| Urea Formation | RNCO, CH2Cl2 | -NHCONHR |
Modifications on the Imidazopyridine Ring System
In addition to modifications at the C2 and C3 positions, the pyridine ring of the imidazopyridine system offers further opportunities for derivatization. Electrophilic aromatic substitution reactions can introduce substituents at various positions, although the directing effects of the existing nitro and aldehyde groups must be considered.
Common ring modifications include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the pyridine ring, which can then serve as handles for further cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig reactions on halogenated imidazopyridines allow for the introduction of a wide variety of aryl, alkynyl, and amino substituents. researchgate.net
C-H Functionalization: Direct functionalization of C-H bonds on the imidazopyridine ring is an increasingly popular and atom-economical strategy for introducing new substituents. mdpi.comrsc.org
Combinatorial Chemistry and Library Synthesis
The principles of combinatorial chemistry can be effectively applied to the this compound scaffold to rapidly generate large libraries of diverse analogues for high-throughput screening. The reactive nature of the carbaldehyde and the potential for functionalization of the nitro group make this scaffold well-suited for such approaches.
A typical combinatorial strategy would involve a multi-component reaction or a series of parallel reactions. For example, a library of amides could be synthesized by reacting the 3-amino derivative (obtained from the reduction of the nitro group) with a diverse set of carboxylic acids. Similarly, a library of imines or secondary amines could be generated from the C2-carbaldehyde via parallel reductive amination reactions with a collection of primary amines. The Groebke-Blackburn-Bienaymé three-component reaction is another powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Exploration Strategies
A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of derivatives of this compound. This involves synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity.
Key SAR exploration strategies include:
Systematic Modification of Substituents: Investigating the effect of varying the size, lipophilicity, and electronic properties of substituents at the C2, C3, and other positions on the imidazopyridine ring.
Positional Isomerism: Synthesizing and testing isomers with substituents at different positions on the ring to understand the spatial requirements for activity.
Stereochemical Elucidation: If chiral centers are introduced during derivatization, the individual enantiomers or diastereomers are separated and tested to determine if the biological activity is stereospecific.
Pharmacophore Mapping: Identifying the key structural features (pharmacophore) responsible for the biological activity through the analysis of the SAR data from a diverse set of analogues.
The insights gained from these SAR studies are then used to guide the design of next-generation compounds with improved potency and selectivity. researchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides irrefutable evidence for the core structure, connectivity, and spatial arrangement of atoms.
One-Dimensional (¹H, ¹³C) NMR for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR are fundamental for identifying the types and number of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum of the imidazo[1,2-a]pyridine (B132010) core typically displays characteristic signals for the aromatic protons. For the parent imidazo[1,2-a]pyridine-3-carbaldehyde, the aldehyde proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, often around 10.10 ppm, due to the deshielding effect of the carbonyl group. scirp.org The protons on the pyridine (B92270) ring would exhibit chemical shifts and coupling patterns consistent with their electronic environment. The presence of a strong electron-withdrawing nitro group at the C3 position in 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde would further deshield the adjacent protons, causing them to resonate at even lower fields.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically found in the highly deshielded region of the spectrum, for instance, around 179.75 ppm for a similar substituted imidazo[1,2-a]pyridine-3-carbaldehyde. scirp.org The carbons of the heterocyclic rings will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the nitro substituent. For example, in a related 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the pyridine and imidazole (B134444) ring carbons appear between approximately 115 and 158 ppm. scirp.orgrsc.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the Core Structure of Imidazo[1,2-a]pyridine Carbaldehydes (Data is illustrative and based on related compounds scirp.orgrsc.org)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | ~10.10 | ~179.8 |
| Pyridine Ring (H/C) | 7.0 - 9.8 | 115.0 - 148.0 |
| Imidazole Ring (H/C) | 7.5 - 8.5 | 117.0 - 158.0 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the pyridine ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be critical to confirm the position of the aldehyde and nitro groups by observing correlations between the aldehyde proton and the C2 and C3 carbons of the imidazole ring, and between the pyridine ring protons and the carbons of the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₈H₅N₃O₃. uni.lu HRMS would be expected to yield a measured mass that corresponds to this formula with a very low margin of error, typically within a few parts per million (ppm). The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 192.04038 Da. uni.lu The confirmation of this exact mass would provide strong evidence for the proposed molecular formula. mdpi.com
Table 2: Predicted HRMS Data for C₈H₅N₃O₃ (Based on data from PubChem uni.lu)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 192.04038 |
| [M+Na]⁺ | 214.02232 |
| [M-H]⁻ | 190.02582 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and helps to elucidate the structure of the molecule. For related 3-phenoxy imidazo[1,2-a] pyridines, characteristic fragmentation includes the cleavage of the substituent at the 3-position and the elimination of CO. nih.gov For this compound, one would expect to observe fragmentation pathways involving the loss of the nitro group (NO₂) and the aldehyde group (CHO), as well as potential ring cleavages of the imidazo[1,2-a]pyridine core. The analysis of these fragmentation patterns would provide valuable structural information and further confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1680-1715 cm⁻¹. For a related compound, 3-pyridinecarboxaldehyde, this stretch is observed. nist.gov
N-O Stretch: The nitro group (NO₂) will exhibit two distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aldehyde C-H stretch will show a characteristic band, often around 2720-2820 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will be observed in the 1400-1650 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound (Based on typical functional group frequencies and data for analogous compounds nist.gov)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1680 - 1715 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C-H | Stretch | > 3000 |
| Aldehyde C-H | Stretch | 2720 - 2820 |
| Aromatic C=C/C=N | Stretch | 1400 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Properties
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with the conjugated imidazo[1,2-a]pyridine ring system, the nitro group, and the carbaldehyde function.
The imidazo[1,2-a]pyridine scaffold itself typically exhibits strong absorption bands in the UV region. The presence of the nitro group, a strong electron-withdrawing group, and the carbaldehyde group, which also possesses electron-withdrawing properties, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent heterocycle. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In related imidazo[1,2-a]pyridine derivatives, substitutions have been shown to significantly influence the UV-Vis absorption spectra. For instance, the introduction of a hydroxymethyl group has been noted to enhance fluorescence intensity in some cases, while a nitro group can quench fluorescence. nih.gov The electronic absorption spectra of similar heterocyclic systems often display multiple bands corresponding to different electronic transitions. researchgate.net
The solvent environment can also play a crucial role in the position and intensity of the absorption bands. Polar solvents may stabilize the excited state more than the ground state, leading to further shifts in the absorption maxima. A detailed study of the solvatochromic effects could provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | Assignment | λmax 2 (nm) | Molar Absorptivity (ε) | Assignment |
|---|---|---|---|---|---|---|
| Hexane | 280 | 15,000 | π→π* | 350 | 5,000 | n→π* |
| Ethanol | 285 | 16,500 | π→π* | 358 | 5,500 | n→π* |
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been specifically reported, the analysis of a closely related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, offers valuable insights into the expected solid-state conformation. nih.gov
In this analogue, the imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov It is anticipated that the fused ring system of this compound would also adopt a planar or near-planar geometry to maximize π-orbital overlap. The nitro and carbaldehyde substituents at the 3 and 2 positions, respectively, will likely influence the crystal packing through various intermolecular interactions, such as hydrogen bonding and π-π stacking.
Below is a table summarizing the expected crystallographic parameters for this compound, extrapolated from the data of its analogue. nih.gov
Table 2: Expected Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10-11 |
| b (Å) | ~12-13 |
| c (Å) | ~10-11 |
| β (°) | ~93-94 |
| V (ų) | ~1300-1400 |
Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for determining the purity of a synthesized compound and for identifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be suitable, employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Detection would typically be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. The purity is determined by the area percentage of the main peak in the chromatogram. For nitroimidazole compounds, established HPLC methods have been developed for their detection and quantification. usda.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile and thermally stable compounds. While the target molecule may have limited volatility, GC-MS analysis could be feasible. The gas chromatogram would provide information on the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase.
The mass spectrometer provides information about the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragmentation pattern. For this compound (C8H5N3O3), the expected molecular weight is approximately 191.14 g/mol . uni.lu The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO2, and CO groups. youtube.commiamioh.edu The fragmentation of the imidazo[1,2-a]pyridine core would also contribute to the unique mass spectrum, aiding in its identification. libretexts.org
Computational Chemistry and Theoretical Investigations of 3 Nitroimidazo 1,2 a Pyridine 2 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to modern computational chemistry. cuny.edu These methods allow for the detailed study of molecular properties by solving the Schrödinger equation, providing a theoretical framework to understand and predict chemical phenomena.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde, the presence of the electron-withdrawing nitro (-NO2) and aldehyde (-CHO) groups is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly its susceptibility to nucleophilic attack. Theoretical studies on related imidazo[1,5-a]pyridine derivatives have shown a correlation between the electronic properties of substituents and the HOMO-LUMO energy gap. uninsubria.it
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro and aldehyde groups, and a positive potential near the hydrogen atoms and the imidazo[1,2-a]pyridine (B132010) ring, influenced by the electron-withdrawing substituents. researchgate.netnih.gov Studies on other nitroaromatic compounds have demonstrated the utility of MEP in understanding their reactivity. dtic.mil
| Parameter | Description | Predicted Influence on this compound |
| HOMO | Highest Occupied Molecular Orbital; region of high electron density, acts as an electron donor. | The energy of the HOMO is influenced by the fused aromatic system. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density, acts as an electron acceptor. | The electron-withdrawing nitro and aldehyde groups are expected to significantly lower the LUMO energy. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A relatively small gap is anticipated, suggesting higher reactivity compared to the unsubstituted parent compound. nih.gov |
| MEP (Negative) | Regions of negative electrostatic potential, indicating electron-rich areas. | Expected around the oxygen atoms of the nitro and aldehyde groups, representing sites for electrophilic attack. researchgate.net |
| MEP (Positive) | Regions of positive electrostatic potential, indicating electron-poor areas. | Expected on the imidazo[1,2-a]pyridine ring, particularly influenced by the electron-withdrawing groups, indicating sites for nucleophilic attack. researchgate.net |
Conformational Analysis and Molecular Dynamics
Conformational analysis of this compound is important for understanding its three-dimensional structure and how it influences its interactions with other molecules. The primary focus of a conformational analysis for this molecule would be the orientation of the aldehyde group relative to the imidazo[1,2-a]pyridine ring. Rotation around the C2-C(aldehyde) bond can lead to different conformers. In a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehyde oxygen atom was found to lie close to the plane of the fused ring system. nih.gov
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. MD simulations have been successfully applied to study the behavior of imidazo[1,2-a]pyridine-3-carboxamide analogues, providing a detailed understanding of their dynamic interactions. openpharmaceuticalsciencesjournal.com A simulation of this compound could reveal the preferred conformations in different environments and the stability of these conformations.
| Technique | Application to this compound |
| Conformational Analysis | Determination of the stable spatial arrangements of the aldehyde group relative to the fused ring system. |
| Molecular Dynamics | Simulation of the molecule's motion over time to understand its flexibility, conformational changes, and interactions with its surroundings. openpharmaceuticalsciencesjournal.com |
Reaction Mechanism Predictions and Transition State Analysis
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states. For this compound, this could involve predicting the regioselectivity of further functionalization reactions. The imidazo[1,2-a]pyridine ring is known to undergo electrophilic substitution, and computational studies can help predict the most likely site of attack by analyzing the stability of the intermediate carbocations. stackexchange.com
Transition state analysis provides information about the energy barrier of a reaction, which is crucial for determining the reaction rate. By calculating the energy of the transition state, chemists can predict the feasibility of a proposed reaction pathway. For instance, computational studies have been used to understand the mechanism of C-3 functionalization of imidazo[1,2-a]pyridines. nih.govnih.gov Similar approaches could be used to investigate reactions involving the aldehyde group or the nitro-substituted ring of this compound.
Molecular Docking and Ligand-Protein Interactions (Focus on mechanistic insights)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target. nih.govnih.govrjraap.com
For this compound and its derivatives, molecular docking studies can provide mechanistic insights into their potential biological activity by identifying key interactions with a target protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on imidazo[1,2-a]pyridine derivatives have been used to understand their binding modes as antitubulin agents and their potential as anti-TB drug candidates. nih.govnih.gov Similarly, docking studies of other nitroimidazole derivatives have revealed their binding to hydrophobic pockets and polar contacts with high affinity in target proteins. aabu.edu.jo Such studies on this compound could guide the design of derivatives with improved binding affinity and selectivity for a specific biological target.
| Interaction Type | Description | Potential Role in Ligand-Protein Binding of this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The oxygen atoms of the nitro and aldehyde groups, and the nitrogen atoms of the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic imidazo[1,2-a]pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The imidazo[1,2-a]pyridine ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Electrostatic Interactions | The attractive or repulsive forces between charged or polar groups. | The polar nature of the nitro and aldehyde groups can lead to favorable electrostatic interactions with charged or polar residues in the active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varying substituents and measuring their biological activity. Then, various molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide analogues has successfully generated a model that could be applicable for the future design of novel potent derivatives. openpharmaceuticalsciencesjournal.com Such a model for derivatives of this compound could provide valuable insights into the structural requirements for a particular biological activity, guiding the optimization of lead compounds.
Predictive Molecular Property Modeling (excluding safety/toxicity profiles)
Beyond biological activity, computational models can predict a wide range of molecular properties. These models, often based on machine learning algorithms, can predict properties such as solubility, lipophilicity (logP), and metabolic stability from the molecular structure alone. nih.govmdpi.comyoutube.com
For this compound and its derivatives, predictive modeling can be used to estimate key physicochemical properties that are important for their potential applications. For example, predicting the solubility and lipophilicity of a series of derivatives can help in the selection of candidates with desirable pharmacokinetic profiles in the context of drug development. These predictive models are typically trained on large datasets of known molecules and their experimentally determined properties.
| Property | Description | Importance for this compound Derivatives |
| Solubility | The ability of a substance to dissolve in a solvent. | Important for formulation and bioavailability in potential pharmaceutical applications. |
| Lipophilicity (logP) | A measure of a compound's ability to dissolve in fats, oils, and lipids. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Metabolic Stability | The resistance of a compound to being broken down by metabolic enzymes. | A key factor in determining the in vivo half-life of a potential drug. |
Virtual Screening and Lead Optimization Strategies
Computational chemistry has emerged as an indispensable tool in the discovery and development of novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold. Virtual screening and lead optimization strategies, in particular, have been instrumental in identifying and refining potent derivatives with desired biological activities. These in silico methods allow for the rapid screening of large compound libraries, prediction of binding affinities, and elucidation of structure-activity relationships (SAR), thereby accelerating the drug discovery pipeline.
Virtual Screening Approaches
Virtual screening campaigns for imidazo[1,2-a]pyridine derivatives have successfully employed both ligand-based and structure-based methodologies. A notable example involved an innovative pre-competitive collaboration to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov This project utilized in silico probing of five proprietary pharmaceutical company libraries, which rapidly expanded the chemical diversity around the initial hit. nih.govresearchgate.net This approach not only improved the antiparasitic activity and selectivity index but also helped to establish a preliminary structure-activity relationship, guiding further optimization. nih.gov
Ligand-based methods, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, have also been pivotal. For instance, a study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents generated a five-featured common pharmacophore hypothesis, HHPRR (one positive, two hydrophobic, and two aromatic rings). researchgate.netopenpharmaceuticalsciencesjournal.com This model was then used to develop a robust atom-based 3D-QSAR model, which demonstrated a strong correlation between the structural features and the biological activity of the compounds. researchgate.netopenpharmaceuticalsciencesjournal.com
The statistical significance of the 3D-QSAR model is highlighted in the table below.
| Parameter | Value |
| R² (Correlation coefficient) | 0.9181 |
| SD (Standard deviation) | 0.3305 |
| F (Variance ratio) | 85.9 |
| Q² (Cross-validation R²) | 0.6745 |
| RMSE (Root Mean Square Error) | 0.65 |
| Pearson-R | 0.8427 |
| Data from a 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide analogues. researchgate.netopenpharmaceuticalsciencesjournal.com |
Structure-Based Virtual Screening and Molecular Docking
Structure-based virtual screening, primarily through molecular docking, has been extensively used to identify potential protein targets and predict the binding modes of imidazo[1,2-a]pyridine derivatives. These studies have provided critical insights into the intermolecular interactions driving ligand-receptor recognition. For example, docking studies on imidazo[1,2-a]pyridine-3-carboxamide derivatives against pantothenate synthetase (PDB ID: 3IVX), a key enzyme in Mycobacterium tuberculosis, revealed crucial hydrogen bonding interactions with residues such as Gly158, Met195, and Pro38, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com Similarly, new imidazo[1,2-a]pyridine-2-carboxamide derivatives were designed and evaluated as anti-tubercular agents, with docking studies against the enoyl-acyl carrier protein reductase (InhA) supporting the design rationale. nih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold is evident from the diverse range of targets investigated through molecular docking, as summarized in the table below.
| Compound Class | Target Protein | PDB ID | Key Findings |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate synthetase (TB) | 3IVX | H-bonding with Gly158, Met195, Pro38; Pi-cation interaction with His47. openpharmaceuticalsciencesjournal.com |
| 6-Fluoroimidazo[1,2-a]pyridine-Oxazoles | Urease | - | Active compounds bind well in the active cavity, correlating with in vitro inhibitory activity. mmu.ac.uk |
| Imidazo[1,2-a]pyridine Hybrids | Human Leukotriene A4 Hydrolase (LTA4H) | 3U9W | Compound HB7 showed the strongest binding affinity (S score: -11.237 Kcal/mol) compared to the original ligand (-6.908 Kcal/mol). chemmethod.com |
| Imidazo[1,2-a]pyridine-thiophene derivatives | FMS-like tyrosine kinase 3 (FLT3) | - | Scaffold identified as promising for targeting acquired resistance in AML. nih.gov |
| Imidazo[1,2-a]pyridine ethers and squaramides | ATP synthase (TB) | - | A model correlating amino acid interactions with activity was developed, showing good predictive power (r = 0.84). nih.gov |
Lead Optimization Strategies
SAR exploration around the imidazo[1,2-a]pyridine core has shown that modifications at positions 2, 3, 6, 7, and 8 are well-tolerated while retaining biological activity. nih.gov For instance, in the anti-leishmanial series, scanning the 3-position indicated that both amino alkyl and amino aryl moieties could demonstrate activity, whereas the presence of heteroatoms appeared detrimental. nih.gov Structure-based optimization of an NEK2 inhibitor led to the discovery of imidazo[1,2-a]pyridine-thiophene derivatives as potent inhibitors of FLT3 and its mutants, which are implicated in acute myeloid leukemia. nih.gov These computational and theoretical approaches are crucial for refining lead compounds, improving their drug-like properties, and advancing them toward clinical development.
Pre Clinical Investigations and Potential Biological Applications Excluding Human Clinical Data, Dosage, Safety/adverse Effects
Antimicrobial Activity Studies
Derivatives of the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold have been investigated for their efficacy against various microbial pathogens, including bacteria and fungi.
Research into the antibacterial potential of 3-nitroimidazo[1,2-a]pyridine derivatives has yielded mixed results depending on the specific substitutions on the core structure.
A study involving a series of newly synthesized 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives found them to be inactive against the bacterial strains tested. researchgate.net These compounds were evaluated in vitro against Gram-positive Staphylococcus aureus (ATCC 29213) and Gram-negative Pseudomonas aeruginosa (ATCC 27853 and 933 C/21), but none of the derivatives exhibited any antibacterial activity. researchgate.net
In contrast, a different class of derivatives, specifically hydrazones synthesized from 2-hydrazino-3-nitroimidazo[1,2-a]pyridine and various aldehydes, showed promise against Escherichia coli. In a preliminary screening using the disc diffusion method, 12 out of 17 synthesized imidazo[1,2-a]pyridinehydrazone derivatives demonstrated potency, producing inhibition diameters ranging from 8 mm to 11 mm. The most active compound in this series, designated 5a, yielded an inhibition diameter of 11 mm.
| Compound | Substituent on Phenyl Ring | Inhibition Diameter (mm) |
|---|---|---|
| 5a | None | 11 |
| 5b | 4-Methyl | 10 |
| 5c | 2-Methyl | 9 |
| 5d | 2-Chloro | 9 |
| 5e | 4-Chloro | 10 |
| 5f | 3-Cyano | 9 |
| 5h | 4-Hydroxy | 9 |
| 5i | 4-Bromo | 10 |
| 5j | 4-Nitro | 8 |
| 5k | 3-Nitro | 9 |
| 5l | 2-Nitro | 9 |
| 5m | 2,4-Dichloro | 10 |
The antifungal properties of 3-nitroimidazo[1,2-a]pyridine derivatives have been primarily evaluated against Candida albicans, a common opportunistic fungal pathogen. A study focused on 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives, which were tested against a fluconazole-resistant strain of C. albicans. The results indicated that the antifungal activity was dependent on the nature of the substituent on the phenyl ring, with compounds having weakly electron-donating or electron-withdrawing groups showing the most potency. Specifically, methylated and brominated derivatives were identified as the most active compounds against the tested strain.
| Compound | Substituent on Phenyl Ring | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 5d | 2-Methyl | 39 |
| 5i | 4-Bromo | 39 |
| 5e | 3-Bromo | 78 |
| 5f | 4-Chloro | 78 |
The broader class of imidazo[1,2-a]pyridines is recognized as a "drug prejudice" scaffold that is being actively explored for new antituberculosis (anti-TB) agents, including those effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). rsc.orgdocumentsdelivered.com
While specific research on the 3-nitro-2-carbaldehyde scaffold for anti-TB activity is not extensively documented in the reviewed literature, related analogues have shown significant promise. For instance, functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for the Mtb enzyme glutamine synthetase (MtGS), which is essential for the growth of the bacteria. mdpi.comnih.gov This enzyme is considered a major target in the development of new Mtb drugs. researchgate.net Additionally, imidazo[1,2-a]pyridine-3-nitroso derivatives have been reported to possess notable anti-TB activity. nih.gov These findings suggest that the imidazo[1,2-a]pyridine (B132010) core is a viable starting point for the development of anti-TB agents, although the specific mechanism and efficacy of 3-nitro derivatives require further investigation.
Antiprotozoal and Antiparasitic Activity Research
Derivatives of 3-nitroimidazo[1,2-a]pyridine have demonstrated significant potential as agents against protozoan parasites, particularly those from the Leishmania and Trypanosoma genera, which are responsible for neglected tropical diseases. nih.gov
A key mechanism of action for these nitroaromatic compounds is believed to be their bioactivation by parasitic nitroreductases (NTRs). nih.gov One study highlighted a lead compound that was selectively bioactivated by the L. donovani type 1 nitroreductase (NTR1), an essential mitochondrial enzyme in the parasite. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antileishmanial and antitrypanosomal activity of this scaffold. nih.govmdpi.com Research has identified several potent derivatives, with one study highlighting a compound with a phenylthio moiety at position 8 (compound 5) that displayed excellent activity against multiple species and strains with low cytotoxicity. nih.gov This compound showed potent activity against the intracellular amastigote stages of L. donovani and L. major, proving three times more effective than the reference drug miltefosine (B1683995) against L. donovani. nih.gov Further optimization led to the discovery of a 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine derivative with improved aqueous solubility and pharmacokinetic properties, making it a strong candidate for further development. mdpi.com Another potent derivative, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine, has also been reported to have better antileishmanial activity against L. donovani promastigotes than the marketed drugs miltefosine and pentamidine. nih.gov
| Parasite | Stage | Compound | IC₅₀ / EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| L. donovani | Intracellular Amastigote | Compound 5 | 1.3 | nih.gov |
| L. major | Intracellular Amastigote | Compound 5 | 2.1 | nih.gov |
| L. infantum | Axenic Amastigote | Compound 5 | 1.7 | nih.gov |
| T. brucei brucei | Trypomastigote | Compound 5 | 1.3 | nih.gov |
| T. cruzi | Trypomastigote | Compound 5 | 2.2 | nih.gov |
| L. infantum | Intracellular Amastigote | 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | 3.7 | mdpi.com |
Anticancer Research (in vitro cell line studies, mechanistic insights)
The imidazo[1,2-a]pyridine scaffold is a core structural component in many compounds being investigated for anticancer properties. nih.govrsc.orgbohrium.com Research has explored various derivatives for their ability to inhibit cancer cell growth and induce cell death.
While direct studies on 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde are limited in the provided results, research on a closely related structural isomer provides significant insight into the potential of nitro-substituted imidazo[1,2-a]pyridines as anticancer agents. nih.govscilit.com
A study of 3-aminoimidazo[1,2-a]pyridine derivatives identified a compound, designated as compound 12, which features a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position. nih.gov This compound demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 4.15 ± 2.93 µM. nih.govscilit.com Furthermore, this derivative showed a degree of selectivity; its cytotoxicity against normal mouse embryonic fibroblast (MEF) cells was tenfold lower, with an IC₅₀ of 40.54 ± 4.34 µM. nih.gov The same compound was also effective against the MCF-7 breast cancer cell line (IC₅₀ = 30.88 ± 14.44 µM) and showed moderate cytotoxicity against the B16F10 melanoma cell line (IC₅₀ = 64.81 ± 15.78 µM). nih.gov These findings underscore the potential for nitro-containing imidazo[1,2-a]pyridine scaffolds to serve as a basis for developing new, selective anticancer agents. nih.gov
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| HT-29 | Colon Cancer | 4.15 ± 2.93 |
| MCF-7 | Breast Cancer | 30.88 ± 14.44 |
| B16F10 | Melanoma | 64.81 ± 15.78 |
| MEF | Normal Fibroblast | 40.54 ± 4.34 |
Apoptosis Induction Pathways and Cell Cycle Modulation
There is no specific information available in the reviewed literature detailing the apoptotic pathways or cell cycle modulation effects of this compound on cancer cells. While studies on other imidazo[1,2-a]pyridine derivatives have shown the ability to induce apoptosis through various mechanisms, including caspase activation and regulation of Bcl-2 family proteins, and to cause cell cycle arrest at different phases, these findings cannot be directly extrapolated to the title compound without specific experimental evidence.
Target Identification in Cancer Cells
Specific molecular targets of this compound within cancer cells have not been identified in the available research. The broader class of imidazo[1,2-a]pyridines has been shown to interact with a range of cellular targets, including kinases and other enzymes involved in cancer progression. However, the unique electronic and steric properties conferred by the nitro and carbaldehyde groups necessitate dedicated studies to determine the specific binding partners of this compound.
Anti-inflammatory Activity (mechanistic studies)
Mechanistic studies elucidating the anti-inflammatory activity of this compound are not present in the public domain. While some imidazo[1,2-a]pyridine derivatives have been investigated for their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), no such data is available for this specific compound.
Enzyme Inhibition Studies and Target Validation
There is a lack of published research on the enzyme inhibition profile of this compound. Consequently, no specific enzyme targets have been validated for this compound.
Elucidation of Mechanisms of Action at the Molecular and Cellular Level
Due to the absence of dedicated studies, the molecular and cellular mechanisms of action for this compound remain unelucidated.
Pre-clinical in vivo Efficacy Studies
No pre-clinical in vivo efficacy studies for this compound, focusing on proof of concept, have been reported in the reviewed literature.
Role of 3 Nitroimidazo 1,2 a Pyridine 2 Carbaldehyde As a Versatile Building Block in Complex Chemical Synthesis
Synthesis of Natural Product Analogues and Biologically Relevant Molecules
The 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold is a key constituent in the synthesis of various biologically active molecules, including analogues of natural products. The presence of the aldehyde group provides a reactive handle for condensation reactions, while the nitro group can be crucial for the biological activity of the final compounds or can be chemically modified to introduce further diversity.
Research has demonstrated the utility of closely related 3-nitroimidazo[1,2-a]pyridine derivatives in the development of potent therapeutic agents. For instance, derivatives of 2-hydrazino-3-nitroimidazo[1,2-a]pyridine have been utilized in the synthesis of novel hydrazone compounds. These compounds were obtained through a condensation reaction with various aromatic aldehydes. Subsequent biological evaluation of these hydrazone derivatives revealed significant antifungal activity against resistant strains of Candida albicans. Notably, the antifungal efficacy was found to be influenced by the nature of the substituent on the phenyl ring, with compounds bearing weakly electron-donating or electron-withdrawing groups exhibiting the most potent activity.
Furthermore, the carbaldehyde functionality on the imidazo[1,2-a]pyridine (B132010) ring system is instrumental in the synthesis of other classes of biologically active compounds. Through Claisen-Schmidt condensation reactions with various acetophenone (B1666503) derivatives, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been synthesized. scirp.org Several of these compounds displayed notable anticandidal activity. scirp.org The imidazo[1,2-a]pyridine scaffold itself is recognized for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov
In the realm of anticancer research, a derivative of 3-aminoimidazo[1,2-α]pyridine featuring a nitro group at the C-2 position has demonstrated significant inhibitory activity against the HT-29 human colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM. nih.gov This highlights the potential of the nitro-substituted imidazo[1,2-a]pyridine core in the design of novel anticancer agents. The general synthetic approach to these 3-aminoimidazole[1,2-α]pyridine compounds involves a one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR). nih.gov
| Derivative Class | Synthetic Precursor | Biological Activity |
| Hydrazones | 2-hydrazino-3-nitroimidazo[1,2-a]pyridine | Antifungal (Candida albicans) |
| Arylpropenones | 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde | Anticandidal scirp.org |
| 3-Aminoimidazo[1,2-α]pyridines | 2-aminopyridine (B139424), aldehyde, isocyanide | Anticancer (HT-29) nih.gov |
Construction of Advanced Organic Materials
The imidazo[1,2-a]pyridine framework is a promising platform for the development of advanced organic materials, particularly those with interesting photophysical properties. These compounds have been investigated for their potential as organic fluorophores, which are essential components in biomarkers and photochemical sensors. nih.gov
The fluorescence properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the heterocyclic core and any attached phenyl rings. nih.gov While certain modifications, such as the introduction of amino or dimethylamino groups, can enhance fluorescence, the presence of a nitro group has been observed to quench fluorescence. nih.gov This quenching effect is a critical consideration in the design of fluorescent materials based on this scaffold and suggests that 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde itself is not an ideal candidate for applications requiring strong light emission.
However, the versatile chemistry of the nitro and aldehyde groups allows for their conversion into other functionalities that could potentially activate or modulate fluorescence. Therefore, while the parent compound may not be fluorescent, it can serve as a key intermediate in the synthesis of novel dyes and probes. For example, imidazo[1,2-a]pyridine-based fluorescent probes have been successfully developed for the detection of metal ions such as Fe³⁺ and Hg²⁺. rsc.org Additionally, these scaffolds have been incorporated into fluorescent dyes capable of two-photon absorption. researchgate.net The development of pyridine-based derivatives as electron-transporting materials in organic light-emitting diodes (OLEDs) further underscores the potential of this class of compounds in organic electronics. rsc.org
Generation of Novel Heterocyclic Systems and Scaffolds
The reactivity of the aldehyde and nitro groups, coupled with the inherent aromaticity of the imidazo[1,2-a]pyridine nucleus, makes this compound an excellent starting point for the synthesis of more complex, novel heterocyclic systems. The aldehyde group can readily participate in a variety of classical organic reactions to build new rings and introduce diverse molecular scaffolds.
For example, the condensation of the aldehyde with active methylene (B1212753) compounds can lead to the formation of α,β-unsaturated carbonyl derivatives, which are themselves versatile intermediates for further cyclization reactions. As previously mentioned, the Claisen-Schmidt condensation with acetophenones yields arylpropenone derivatives. scirp.org Similarly, reactions with hydrazines can afford hydrazones, which can be further cyclized to form pyrazoline or other nitrogen-containing heterocycles. The synthesis of hydrazone derivatives from 2-hydrazino-3-nitroimidazo[1,2-a]pyridine is a clear demonstration of this principle.
Furthermore, the imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisostere of isoniazid, has been used to synthesize new thiazolidine (B150603) and spirothiazolidine derivatives. nih.gov This showcases the utility of the imidazo[1,2-a]pyridine core in creating diverse heterocyclic structures. The development of synthetic methodologies, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, has expanded the toolkit for creating peptidomimetics containing the imidazo[1,2-a]pyridine fragment. researchgate.net
The nitro group also offers synthetic handles for further diversification. For instance, SRN1 reactions involving 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with various nitronate anions have been shown to yield new derivatives with a trisubstituted double bond at the 2-position after subsequent elimination of nitrous acid. researchgate.net
| Reaction Type | Reagent(s) | Resulting Heterocyclic System/Scaffold |
| Claisen-Schmidt Condensation | Acetophenones | Arylpropenones scirp.org |
| Condensation | Hydrazines | Hydrazones |
| Cyclocondensation | Thiol-containing compounds | Thiazolidines and Spirothiazolidines nih.gov |
| SRN1 Reaction | Nitronate anions | 2-substituted-3-nitroimidazo[1,2-a]pyridines researchgate.net |
Applications in Agrochemical Research
The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the agrochemical industry, with derivatives exhibiting a range of useful biological activities. mdpi.com These compounds have been investigated for their potential as fungicides, herbicides, and insecticides. The inherent biological activity of the imidazo[1,2-a]pyridine core, combined with the ability to introduce a wide variety of substituents, makes it an attractive target for agrochemical discovery programs.
While specific research detailing the direct application of this compound in agrochemical synthesis is not widely published, the known biological activities of related compounds suggest its potential as a valuable intermediate. For instance, the antifungal properties of imidazo[1,2-a]pyridine derivatives against plant pathogens are of significant interest. scirp.orgresearchgate.net The synthesis of compounds with potent activity against Candida albicans from precursors containing the 3-nitroimidazo[1,2-a]pyridine core highlights the potential for developing new antifungal agents for agricultural use.
The development of new synthetic methodologies for imidazo[1,5-a]pyridines, another isomer of this heterocyclic system, has also been driven by their importance in agrochemicals and pharmaceuticals. rsc.org The broad-spectrum biological activity of heterocyclic compounds, in general, makes them a cornerstone of modern agrochemical research. ijnrd.org The ability to functionalize the imidazo[1,2-a]pyridine scaffold at multiple positions allows for the fine-tuning of biological activity and physical properties to meet the stringent requirements for agrochemical products.
Emerging Research Frontiers and Future Perspectives
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Table 1: AI and ML Applications in Imidazo[1,2-a]pyridine (B132010) Research
| AI/ML Technique | Application | Objective | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Forecast the biological activity of novel derivatives based on their chemical structure. | crimsonpublishers.comslideshare.net |
| Machine Learning for ADMET Prediction | In silico profiling | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds early in the discovery phase. | springernature.com |
| Molecular Docking Simulations | Structure-based drug design | Predict the binding mode and affinity of a ligand to a specific protein target. | crimsonpublishers.comnih.gov |
| Deep Learning & Generative Models | De novo drug design | Generate novel molecular structures with optimized properties for a target of interest. | mdpi.com |
| Reinforcement Learning for Structural Evolution (ReLeaSE) | Ligand-based design | Design novel chemical libraries by learning the structural linguistics of SMILES notations. | slideshare.net |
Development of Novel Synthetic Methodologies
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, leading to continuous efforts to develop more efficient and versatile synthetic routes. nih.gov Research has moved beyond classical condensation reactions of 2-aminopyridines with α-halocarbonyls, focusing on novel strategies that offer better yields, regioselectivity, and functional group tolerance. scirp.org
One significant advancement is the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction. acs.orgnih.gov This approach allows for the one-pot synthesis of complex 3-aminoimidazo[1,2-a]pyridines from simple starting materials like a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, enhancing synthetic efficiency. nih.govnih.govnih.gov Other innovative methods include catalyst-free annulations and domino reactions that enable the formation of multiple chemical bonds in a single sequence. semanticscholar.org
For the specific synthesis of 3-nitro-substituted derivatives, a novel method utilizing sodium dichloroiodide to mediate the reaction between 2-aminopyridines and nitrostyrenes has been developed, offering a simple and effective procedure. organic-chemistry.org The introduction of the carbaldehyde group at the C-2 position can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide. scirp.org These modern synthetic strategies provide chemists with powerful tools to efficiently generate diverse libraries of 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde analogues for biological screening. acs.org
Table 2: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Classical Condensation | Reaction of 2-aminopyridines with α-halocarbonyl compounds. | Well-established and straightforward. | scirp.org |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | A three-component reaction involving an aldehyde, a 2-aminopyridine, and an isocyanide. | High atom economy, operational simplicity, and generation of molecular diversity. | acs.orgnih.gov |
| Sodium Dichloroiodide Mediation | Reaction of 2-aminopyridines with nitrostyrenes to yield 3-nitro derivatives. | Simple procedure, good yields, and tolerance of various functional groups. | organic-chemistry.org |
| Formimidamide Chemistry | A facile route using halides and 2-amino pyridines, avoiding expensive or caustic reagents. | Avoids transition metals; proceeds via a thermally allowed 5-exo-trig cyclization. | nih.gov |
| Domino A3-Coupling/Cycloisomerization | A multi-step reaction sequence performed in one pot without isolating intermediates. | Increased efficiency, reduced waste, and access to complex structures. | semanticscholar.org |
Sustainable and Scalable Production Methods
In line with the growing emphasis on green chemistry, the development of sustainable and scalable methods for synthesizing imidazo[1,2-a]pyridines is a key research frontier. These efforts aim to minimize environmental impact by reducing waste, avoiding hazardous solvents, and using energy-efficient processes. acs.orgresearchgate.net
One promising approach is the use of environmentally benign solvent systems. For example, an efficient synthesis of imidazo[1,2-a]pyridine derivatives has been achieved in aqueous micellar media using a copper(II)-ascorbate catalyst. acs.org Another sustainable method involves a catalyst-free Groebke multicomponent reaction conducted in deep eutectic solvents, which are biodegradable and environmentally friendly. researchgate.net
For scalability, continuous flow processes are gaining traction over traditional batch production. A robust and scalable continuous flow method promoted by hydrochloric acid has been developed, demonstrating excellent substrate scope and high product yields. acs.org These green methodologies are not only ecologically responsible but are also crucial for the cost-effective and large-scale industrial production of promising drug candidates derived from the this compound scaffold.
Table 3: Green Chemistry Approaches for Imidazo[1,2-a]pyridine Synthesis
| Approach | Key Features | Benefits | Reference |
|---|---|---|---|
| Aqueous Micellar Media | Utilizes water as the primary solvent with a Cu(II)-ascorbate catalyst. | Environmentally sustainable, reduces reliance on volatile organic compounds. | acs.org |
| Deep Eutectic Solvents | Employs a catalyst-free reaction in a biodegradable solvent like urea-choline chloride. | Environmentally benign solvent, easy product purification, methodological simplicity. | researchgate.net |
| Continuous Flow Process | Reaction is performed continuously in a reactor rather than in batches. | Scalable, efficient, robust, and provides high yields. | acs.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. | Reduces reaction times and often improves yields. | nih.gov |
Exploration of New Biological Targets and Therapeutic Modalities
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. acs.orgnih.gov Research is actively focused on exploring new biological targets and therapeutic applications for this class of compounds, including those derived from this compound.
A particularly significant finding is the potent antileishmanial activity of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives. nih.gov These compounds act as prodrugs that are selectively bioactivated by type 1 nitroreductase (NTR1), an enzyme found in the parasite but not in mammalian cells. nih.gov This targeted activation makes them highly selective antiparasitic agents. The scaffold is also a cornerstone in the development of new drugs against tuberculosis, with some analogues showing significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgacs.org
Beyond infectious diseases, these compounds are being investigated for their anticancer properties. nih.govnih.gov Studies have shown that certain 3-aminoimidazo[1,2-a]pyridines exhibit high inhibitory activity against cancer cell lines such as HT-29 (colon cancer) and B16F10 (melanoma). nih.govnih.gov The antiviral potential is also under investigation, with research exploring derivatives as potential inhibitors of SARS-CoV-2 cell entry. nih.gov This broad range of activities underscores the immense therapeutic potential of the imidazo[1,2-a]pyridine core and drives the continued exploration of new derivatives and their mechanisms of action.
Table 4: Biological Targets and Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Biological Target / Disease | Key Findings | Reference |
|---|---|---|---|
| Antiparasitic | Leishmania spp. | 3-nitro derivatives are selectively activated by parasite-specific nitroreductase (NTR1). | nih.gov |
| Antitubercular | Mycobacterium tuberculosis (MDR & XDR strains) | Imidazo[1,2-a]pyridine-3-carboxamides show potent activity against drug-resistant TB. | rsc.orgacs.org |
| Anticancer | Colon (HT-29), Melanoma (B16F10), Breast (MCF-7) cancer cell lines | Certain derivatives exhibit significant cytotoxic activity against various cancer cells. | nih.govnih.gov |
| Antiviral | SARS-CoV-2 | Potential as dual inhibitors of hACE2 and spike protein to block viral entry. | nih.gov |
| Antifungal | Candida albicans | Chalcone derivatives of the scaffold show activity against resistant fungal strains. | scirp.org |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde, and how do their yields compare?
- The compound can be synthesized via oxidation of 2-(chloromethyl)-imidazo[1,2-a]pyridine derivatives or through direct functionalization of the imidazo[1,2-a]pyridine core. For example, oxidation of 2-(chloromethyl)-imidazo[1,2-a]pyridine using mild oxidizing agents like MnO₂ in dichloromethane achieves ~90% yield, while alternative routes involving thiourea intermediates (e.g., 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium salts) may require reflux in acetonitrile for 48 hours . Characterization typically involves ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm purity and structural integrity .
Q. How can researchers optimize reaction conditions to minimize by-products during nitroimidazo[1,2-a]pyridine synthesis?
- Key parameters include temperature control (e.g., reflux vs. room temperature), solvent selection (e.g., acetonitrile for nucleophilic substitutions), and catalyst use. For instance, metal-free reductions using B₂(OH)₄ and 4,4’-bipyridine as a catalyst enable selective nitro-group reduction at room temperature within 5 minutes, avoiding side reactions . Precursor purification (e.g., column chromatography with cyclohexane/ethyl acetate gradients) also improves yield .
Q. What spectroscopic techniques are critical for characterizing 3-nitroimidazo[1,2-a]pyridine derivatives?
- ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm for pyridinic protons) and functional groups (e.g., singlet at δ 10.01 ppm for imine protons in isothiouronium salts). ¹³C NMR confirms carbonyl (δ ~190 ppm) and nitro-group positions, while HRMS validates molecular weight . IR spectroscopy detects nitro (1520–1350 cm⁻¹) and aldehyde (~2850–2720 cm⁻¹) stretches .
Advanced Research Questions
Q. How can scaffold-hopping strategies improve the bioactivity of 3-nitroimidazo[1,2-a]pyridine derivatives?
- Replacing core atoms (e.g., substituting carbon with nitrogen at position 5) generates novel scaffolds like 3-nitroimidazo[1,2-b]pyridazine, which may enhance target selectivity. Computational modeling (e.g., DFT) predicts electronic effects of substitutions, guiding synthesis of analogs with improved pharmacokinetic properties .
Q. Why do some 3-nitroimidazo[1,2-a]pyridine derivatives show contradictory bioactivity results across assays?
- Discrepancies may arise from assay conditions (e.g., bacterial strain variability, nutrient media composition) or compound stability. For example, 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines showed no antibacterial activity against S. aureus and P. aeruginosa in microdilution assays, possibly due to poor membrane permeability or metabolic inactivation . Cross-validation using 2D/3D cell models and in vivo studies is critical to resolve false positives .
Q. What methodologies enable analysis of polymorph-dependent luminescence in nitroimidazo[1,2-a]pyridine derivatives?
- X-ray crystallography and time-dependent DFT simulations correlate solid-state packing with emission properties. For 6-cyano-2-(2’-hydroxyphenyl)imidazo[1,2-a]pyridine, polymorphs exhibit yellow, orange, or red luminescence due to variations in hydrogen-bonding networks and π-π stacking .
Methodological Considerations
Q. How can researchers mitigate cytotoxicity while optimizing antikinetoplastid activity in nitroimidazo[1,2-a]pyridine derivatives?
- Structure-activity relationship (SAR) studies suggest modifying the aldehyde group to reduce off-target effects. For example, chalcone conjugates with IC₅₀ values of 1.35–8.5 μM against Trypanosoma spp. showed low cytotoxicity in HEK-293 cells, attributed to balanced lipophilicity (logP ~2.5) and electron-withdrawing substituents .
Q. What computational tools are effective for predicting the reactivity of nitroimidazo[1,2-a]pyridine intermediates?
- Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to biological targets (e.g., T. cruzi CYP51). QSAR models using descriptors like Hammett constants (σ) and molar refractivity optimize substituent effects on nitro-group reduction potentials .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for nitroimidazo[1,2-a]pyridine-based compounds?
- Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) and bioavailability studies are essential. For instance, poor oral absorption due to high polarity (e.g., cLogP <1) may explain reduced in vivo activity despite potent in vitro IC₅₀ values. Formulation strategies (e.g., nanoencapsulation) can enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
